5-Trifluoromethylthioribose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

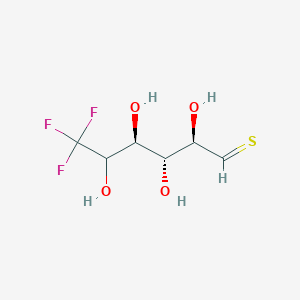

5-Trifluoromethylthioribose (TFMTR) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMTR is a derivative of ribose, a sugar molecule that plays a crucial role in many biological processes, including the synthesis of nucleotides and nucleic acids. TFMTR has a trifluoromethylthio group attached to the ribose ring, which imparts unique properties to the molecule.

Wissenschaftliche Forschungsanwendungen

5-Trifluoromethylthioribose has been used as a tool compound in various scientific research applications. One of the major areas of interest is the study of RNA modification enzymes, such as methyltransferases and pseudouridine synthases. 5-Trifluoromethylthioribose can be incorporated into RNA molecules as a mimic of the natural ribose sugar, allowing researchers to study the effects of the trifluoromethylthio group on the activity and specificity of these enzymes. 5-Trifluoromethylthioribose has also been used to study the interactions between RNA molecules and proteins that bind to RNA, such as ribosomal proteins and RNA-binding proteins. 5-Trifluoromethylthioribose-modified RNA can be used as a substrate for these proteins, allowing researchers to investigate the effects of the trifluoromethylthio group on the binding affinity and specificity.

Wirkmechanismus

The mechanism of action of 5-Trifluoromethylthioribose is not fully understood, but it is believed to involve the interaction of the trifluoromethylthio group with the active site of RNA modification enzymes and RNA-binding proteins. The trifluoromethylthio group may alter the conformation of the RNA molecule, affecting the binding affinity and specificity of these proteins. 5-Trifluoromethylthioribose may also affect the stability and folding of RNA molecules, leading to changes in their function.

Biochemische Und Physiologische Effekte

5-Trifluoromethylthioribose has been shown to have minimal toxicity and does not affect cell viability or proliferation at concentrations used in scientific research. 5-Trifluoromethylthioribose-modified RNA has been shown to have increased resistance to degradation by ribonucleases, which can be advantageous in some applications. 5-Trifluoromethylthioribose-modified RNA has also been shown to have altered thermal stability and electrophoretic mobility compared to unmodified RNA, which can be useful in the characterization of RNA molecules.

Vorteile Und Einschränkungen Für Laborexperimente

5-Trifluoromethylthioribose has several advantages as a tool compound in scientific research. It can be easily synthesized in good yield and purity, and its incorporation into RNA molecules is straightforward. 5-Trifluoromethylthioribose-modified RNA is stable and can be used in various assays without the need for special handling or storage conditions. However, 5-Trifluoromethylthioribose has some limitations as well. Its incorporation into RNA molecules can affect their function and structure, which may not be desirable in some applications. 5-Trifluoromethylthioribose-modified RNA may also have altered properties compared to unmodified RNA, which can complicate data interpretation.

Zukünftige Richtungen

5-Trifluoromethylthioribose has the potential to be used in various scientific research applications beyond its current uses. One area of interest is the study of RNA-based therapeutics, such as RNA interference and antisense oligonucleotides. 5-Trifluoromethylthioribose-modified RNA may have improved stability and efficacy compared to unmodified RNA in these applications. 5-Trifluoromethylthioribose may also be useful in the study of RNA viruses, such as SARS-CoV-2, by allowing researchers to investigate the effects of RNA modifications on viral replication and pathogenesis. Finally, 5-Trifluoromethylthioribose may have applications in the development of RNA-based biosensors and diagnostic tools.

Synthesemethoden

The synthesis of 5-Trifluoromethylthioribose involves the reaction of 5-O-acetyl-2,3-O-isopropylidene-D-ribose with trifluoromethanesulfenyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. The reaction yields 5-Trifluoromethylthioribose as a white solid in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Eigenschaften

CAS-Nummer |

125699-00-5 |

|---|---|

Produktname |

5-Trifluoromethylthioribose |

Molekularformel |

C6H9F3O4S |

Molekulargewicht |

234.2 g/mol |

IUPAC-Name |

(2R,3R,4S)-6,6,6-trifluoro-2,3,4,5-tetrahydroxyhexanethial |

InChI |

InChI=1S/C6H9F3O4S/c7-6(8,9)5(13)4(12)3(11)2(10)1-14/h1-5,10-13H/t2-,3-,4-,5?/m0/s1 |

InChI-Schlüssel |

HVTYWWCSHGVWID-OWMBCFKOSA-N |

Isomerische SMILES |

C(=S)[C@@H]([C@@H]([C@@H](C(C(F)(F)F)O)O)O)O |

SMILES |

C(=S)C(C(C(C(C(F)(F)F)O)O)O)O |

Kanonische SMILES |

C(=S)C(C(C(C(C(F)(F)F)O)O)O)O |

Synonyme |

5-trifluoromethylthioribose TFMTR |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)